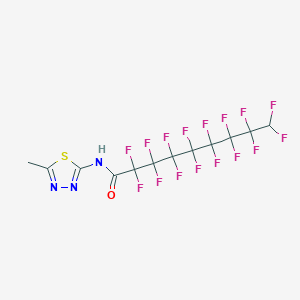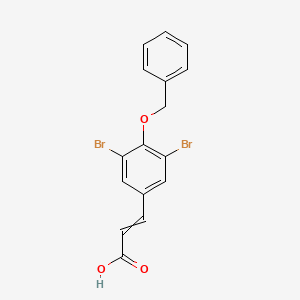![molecular formula C22H26N4O8S2 B12462143 N,N'-bis[4-(acetylsulfamoyl)phenyl]hexanediamide](/img/structure/B12462143.png)
N,N'-bis[4-(acetylsulfamoyl)phenyl]hexanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-bis[4-(acetylsulfamoyl)phenyl]hexanediamide is a complex organic compound known for its unique chemical structure and properties. This compound features two acetylsulfamoyl groups attached to a hexanediamide backbone, making it a valuable molecule in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[4-(acetylsulfamoyl)phenyl]hexanediamide typically involves the reaction of hexanediamine with 4-(acetylsulfamoyl)phenylboronic acid under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation . The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of N,N’-bis[4-(acetylsulfamoyl)phenyl]hexanediamide can be scaled up using continuous-flow synthesis techniques. This method involves the use of a micro fixed-bed reactor, which allows for efficient mass transfer and reaction kinetics . The continuous-flow process ensures consistent product quality and higher productivity compared to traditional batch processes.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-bis[4-(acetylsulfamoyl)phenyl]hexanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the acetylsulfamoyl groups to amine groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetylsulfamoyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield sulfonic acid derivatives, while reduction reactions produce amine derivatives.
Applications De Recherche Scientifique
N,N’-bis[4-(acetylsulfamoyl)phenyl]hexanediamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes and receptors.
Mécanisme D'action
The mechanism of action of N,N’-bis[4-(acetylsulfamoyl)phenyl]hexanediamide involves its interaction with specific molecular targets, such as enzymes and receptors. The acetylsulfamoyl groups can form strong hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The hexanediamide backbone provides structural stability and enhances the compound’s binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-bis[4-(isopropylamino)sulfonyl]phenyl]hexanediamide: This compound has similar structural features but with isopropylamino groups instead of acetylsulfamoyl groups.
4-(N-Acetylsulfamoyl)phenylboronic acid: This compound shares the acetylsulfamoyl group but has a different core structure.
Uniqueness
N,N’-bis[4-(acetylsulfamoyl)phenyl]hexanediamide is unique due to its specific combination of acetylsulfamoyl groups and hexanediamide backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C22H26N4O8S2 |
|---|---|
Poids moléculaire |
538.6 g/mol |
Nom IUPAC |
N,N'-bis[4-(acetylsulfamoyl)phenyl]hexanediamide |
InChI |
InChI=1S/C22H26N4O8S2/c1-15(27)25-35(31,32)19-11-7-17(8-12-19)23-21(29)5-3-4-6-22(30)24-18-9-13-20(14-10-18)36(33,34)26-16(2)28/h7-14H,3-6H2,1-2H3,(H,23,29)(H,24,30)(H,25,27)(H,26,28) |
Clé InChI |
COIMFWJDNKBBLJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CCCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~2~-{4,6-bis[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)glycinamide](/img/structure/B12462068.png)
![N-[3-(butanoylamino)phenyl]-3,5-diethoxybenzamide](/img/structure/B12462071.png)
![2-{[(3,4-Dimethylphenoxy)acetyl]amino}-5-methylbenzoic acid](/img/structure/B12462077.png)
![N-(4-chlorophenyl)-2-(3-{[(5-nitropyridin-2-yl)amino]methyl}-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl)acetamide](/img/structure/B12462080.png)


![5,6-dibromo-2-{3-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B12462099.png)



![N'-(3-benzyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)benzohydrazide](/img/structure/B12462123.png)
![2-(4-Methoxyphenyl)-2-oxoethyl 4-({5-[2-(4-methoxyphenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B12462138.png)
![N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)butanamide](/img/structure/B12462151.png)
